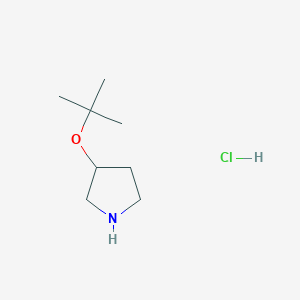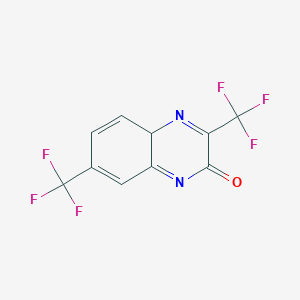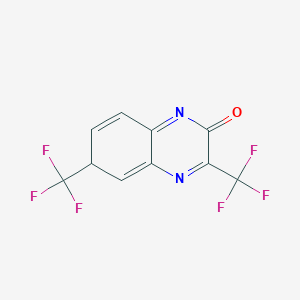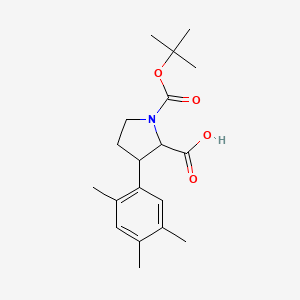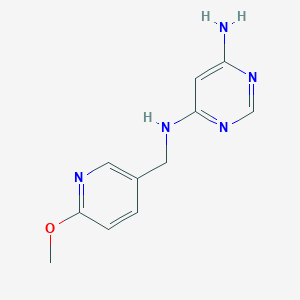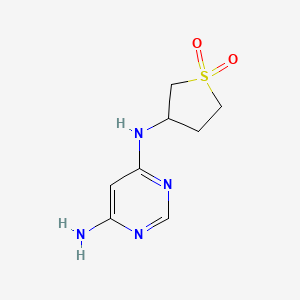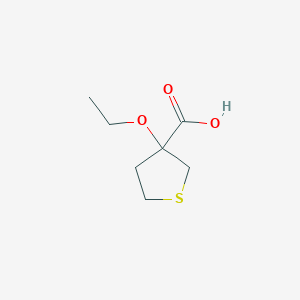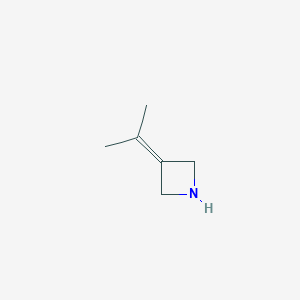![molecular formula C10H8BrNO3 B1470014 1-[(5-bromofuran-2-yl)methyl]-1H-pyrrole-3-carboxylic acid CAS No. 1503119-57-0](/img/structure/B1470014.png)
1-[(5-bromofuran-2-yl)methyl]-1H-pyrrole-3-carboxylic acid
Vue d'ensemble
Description
Applications De Recherche Scientifique
Synthesis of Derivatives
- The compound has been used as a key intermediate in the synthesis of various heterocyclic derivatives. For instance, Hassan (2007) described the synthesis of thiazolyl and thiadiazolyl derivatives of substituted furan and pyrrole. These derivatives exhibit promising antimicrobial activities, highlighting the compound's role in developing new antimicrobial agents (Hassan, 2007).
Antimicrobial Activity
- Novel derivatives synthesized from similar compounds have been shown to possess significant antimicrobial properties. Research conducted by Mogulaiah et al. (2018) on pyrrolidine-1-carboxylic acid derivatives demonstrated their potential as antimicrobial agents, indicating the broader applicability of such chemical frameworks in addressing bacterial resistance (Mogulaiah, P. S. Sundar, Tasleem, 2018).
Antioxidant Agents
- Mateev, Georgieva, and Zlatkov (2022) explored the synthesis of pyrrole-based hydrazide-hydrazones, demonstrating the compound's utility in generating potential antioxidant agents. This study not only underscores the compound's versatility but also its potential contribution to developing novel antioxidants (Mateev, Georgieva, Zlatkov, 2022).
Organic Synthesis and Catalysis
- The compound has been involved in studies focusing on palladium-catalyzed reactions, as discussed by Bae and Cho (2014). Their work on carbonylative cyclization processes demonstrates the compound's relevance in organic synthesis, offering insights into novel synthetic routes for pyrrole derivatives (Bae, Cho, 2014).
Heterocyclic Compound Synthesis
- The synthesis and transformation of heterocyclic compounds based on the pyrrole framework are significant for developing pharmaceuticals and materials science. Studies such as those conducted by Koriatopoulou, Karousis, and Varvounis (2008) on the pyrrolo[2,1-c][1,4]benzodiazocine ring system showcase the compound's utility in creating complex heterocyclic systems with potential biological activity (Koriatopoulou, Karousis, Varvounis, 2008).
Propriétés
IUPAC Name |
1-[(5-bromofuran-2-yl)methyl]pyrrole-3-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H8BrNO3/c11-9-2-1-8(15-9)6-12-4-3-7(5-12)10(13)14/h1-5H,6H2,(H,13,14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MEYWGLBMQDAIMV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN(C=C1C(=O)O)CC2=CC=C(O2)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H8BrNO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
270.08 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-[(5-bromofuran-2-yl)methyl]-1H-pyrrole-3-carboxylic acid | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![2-Amino-1-[2-(methoxymethyl)piperidin-1-yl]propan-1-one](/img/structure/B1469931.png)
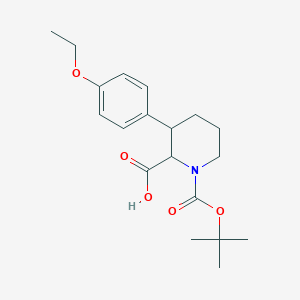
![3-Phenyl-4-[(trifluoroacetyl)amino]butanoic acid](/img/structure/B1469934.png)
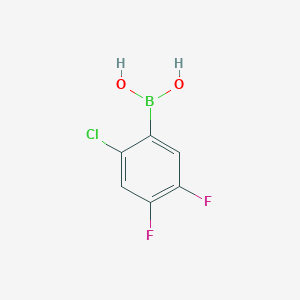
![1-(tert-Butoxycarbonyl)-3-[3-(4-fluorophenoxy)phenyl]-2-pyrrolidinecarboxylic acid](/img/structure/B1469939.png)
